molecular formula C18H19BrN4O5S B2870078 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868981-01-5

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2870078
CAS No.: 868981-01-5
M. Wt: 483.34
InChI Key: PXXSDFDIFOWTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of both the insulin and leptin signaling pathways, making it a prominent therapeutic target for Type 2 diabetes and obesity . This compound acts as a competitive inhibitor that binds to the active site of PTP1B, effectively blocking its enzymatic activity and thereby potentiating insulin receptor signaling. Its high selectivity over other phosphatases like T-cell protein tyrosine phosphatase (TCPTP) is a critical feature, as it minimizes off-target effects in research models. The design of this bisaryldifluorophosphonate-based inhibitor focuses on achieving enhanced cell permeability and oral bioavailability, which are desirable properties for in vivo research. Consequently, this molecule serves as a valuable pharmacological tool for investigating insulin sensitization, energy balance, and metabolic disorders in preclinical studies, providing crucial insights into the pathophysiology of diabetes and the validation of PTP1B as a drug target.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXSDFDIFOWTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound notable for its unique chemical structure, which incorporates both oxazolidinone and oxalamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BrN4O6SC_{18}H_{25}BrN_{4}O_{6}S, with a molecular weight of 505.4 g/mol. Its structural features include:

  • Oxazolidinone ring : Known for its role in antibiotic activity.
  • Bromophenyl sulfonyl group : Enhances hydrophobic interactions with biological targets.
  • Pyridinylmethyl moiety : Potentially involved in receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanism involves:

  • Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of target proteins.
  • Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions, which can stabilize the binding to the target.
  • Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in bacterial resistance mechanisms.

Antibacterial Activity

Research on related compounds indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain oxazolidinone derivatives demonstrate strong activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar effects.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease.
  • Urease : Compounds with urease inhibitory activity can be beneficial in treating infections caused by urease-producing bacteria.

Case Studies and Experimental Data

CompoundTargetActivityIC50 (µM)
Example 1AChEStrong Inhibition2.14±0.003
Example 2UreaseModerate Inhibition6.28±0.003

Toxicity and Safety Profile

Initial assessments indicate low toxicity levels for related compounds, with no significant adverse effects observed in animal models during acute toxicity studies. This safety profile is crucial for further development into therapeutic agents.

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has potential applications in various scientific fields, especially medicinal chemistry. It is an organic compound with both oxazolidinone and oxalamide functionalities and falls under the category of sulfonamide derivatives because of the sulfonyl group attached to the aromatic ring.

Key Properties

  • Molecular Formula The molecular formula for this compound is C18H25BrN4O6S.
  • Molecular Weight It has a molecular weight of 505.4 g/mol.
  • CAS Number The CAS number for this compound is 868980-93-2.

Synthesis

The synthesis of this compound typically involves several key steps. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. The use of protective groups may also be necessary during certain steps to prevent unwanted side reactions.

Potential Applications

  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its unique chemical structure. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.
  • Pharmaceutical Research this compound is a subject of interest in pharmaceutical research. It can participate in various chemical reactions, with common reagents that can lead to various derivatives that may exhibit different biological activities.
  • Antioxidant applications Kynurenine (KYN) metabolites such as picolinic acid (PA) have both antioxidant and pro-oxidant properties, and studies have found that they can protect neurons from oxidative stress .

Comparison with Similar Compounds

Antiviral Oxalamides (Thiazole/Chlorophenyl Derivatives)

Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13, ) share the oxalamide core but incorporate thiazole rings and 4-chlorophenyl groups . Key distinctions include:

  • Synthesis Efficiency : Compound 13 was synthesized in 36% yield with 90% HPLC purity, suggesting that the target compound’s more complex sulfonyl oxazolidine moiety might require optimized synthetic routes for comparable efficiency .
  • Biological Activity : Thiazole-containing analogs demonstrated antiviral activity targeting HIV entry, implying that the target’s sulfonyl group could modulate interactions with viral envelope proteins.

Umami Agonist Oxalamides (S336 Series)

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) is a high-potency umami flavorant . Key comparisons:

  • antiviral targets).
  • Metabolic Stability : S336 showed rapid hepatic metabolism without amide hydrolysis, suggesting the oxalamide backbone is stable in vivo . The target’s bromophenyl sulfonyl group may further hinder enzymatic degradation.

Bis-Pyridinylmethyl Oxalamides

N1,N2-Bis(pyridin-3-ylmethyl)oxalamide (9w, ) shares the pyridin-3-ylmethyl group but lacks the sulfonyl oxazolidine .

  • Synthesis : Compound 9w was obtained in 67% yield, indicating that introducing a second pyridinyl group is synthetically efficient. The target’s sulfonyl oxazolidine may reduce yield due to steric hindrance.

Adamantyl-Containing Oxalamides

Adamantyl derivatives like N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (Compound 10, ) feature bulky substituents .

  • Pharmacokinetics : The adamantyl group enhances rigidity and bioavailability, but the target’s oxazolidine may offer a balance between rigidity and synthetic accessibility.
  • Purity and Stability : Adamantyl compounds exhibited >90% purity and melting points >210°C, suggesting the target compound may similarly require stringent purification for pharmaceutical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.